Cas no 683274-58-0 (2-(Methylthio)-4-thien-2-ylpyrimidine)
2-(Methylthio)-4-thien-2-ylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-(Methylthio)-4-thien-2-ylpyrimidine
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- MDL: MFCD00206706
- Inchi: 1S/C9H8N2S2/c1-12-9-10-5-4-7(11-9)8-3-2-6-13-8/h2-6H,1H3
- InChI Key: UAYLFPXPMKOTKN-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1C=CN=C(N=1)SC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
2-(Methylthio)-4-thien-2-ylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM312061-25g |
2-(Methylthio)-4-thien-2-ylpyrimidine |
683274-58-0 | 95% | 25g |
$403 | 2021-08-18 | |
| TRC | B486245-50mg |
2-(Methylthio)-4-thien-2-ylpyrimidine |
683274-58-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B486245-100mg |
2-(Methylthio)-4-thien-2-ylpyrimidine |
683274-58-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B486245-500mg |
2-(Methylthio)-4-thien-2-ylpyrimidine |
683274-58-0 | 500mg |
$ 95.00 | 2022-06-07 | ||
| Fluorochem | 017375-1g |
2-(Methylthio)-4-thien-2-ylpyrimidine |
683274-58-0 | >95% | 1g |
£16.00 | 2022-03-01 | |
| Fluorochem | 017375-5g |
2-(Methylthio)-4-thien-2-ylpyrimidine |
683274-58-0 | >95% | 5g |
£70.00 | 2022-03-01 | |
| Fluorochem | 017375-10g |
2-(Methylthio)-4-thien-2-ylpyrimidine |
683274-58-0 | >95% | 10g |
£130.00 | 2022-03-01 | |
| Apollo Scientific | OR480658-5g |
2-(Methylthio)-4-thien-2-ylpyrimidine |
683274-58-0 | >95% | 5g |
£101.00 | 2025-02-20 | |
| Apollo Scientific | OR480658-25g |
2-(Methylthio)-4-thien-2-ylpyrimidine |
683274-58-0 | >95% | 25g |
£465.00 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1233800-500mg |
2-(METHYLTHIO)-4-THIEN-2-YLPYRIMIDINE |
683274-58-0 | 95% | 500mg |
$110 | 2024-06-06 |
2-(Methylthio)-4-thien-2-ylpyrimidine Suppliers
2-(Methylthio)-4-thien-2-ylpyrimidine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-(Methylthio)-4-thien-2-ylpyrimidine
Introduction to 2-(Methylthio)-4-thien-2-ylpyrimidine (CAS No. 683274-58-0)
2-(Methylthio)-4-thien-2-ylpyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 683274-58-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine class, a heterocyclic structure that is widely recognized for its biological activity and utility in drug design. The presence of both sulfur and nitrogen atoms in its molecular framework imparts unique electronic and steric properties, making it a valuable scaffold for developing novel therapeutic agents.
The structural composition of 2-(Methylthio)-4-thien-2-ylpyrimidine includes a thiophene ring fused with a pyrimidine core, linked through a sulfur atom at the 4-position of the thiophene ring. The methylthio (-SCH₃) substituent at the 2-position introduces further functional diversity, enabling various chemical modifications and biological interactions. This molecular architecture has been explored for its potential in inhibiting key enzymes and pathways involved in diseases such as cancer, inflammation, and infectious disorders.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting enzymes like kinases, which play crucial roles in cellular signaling pathways. The pyrimidine-thiophene scaffold of 2-(Methylthio)-4-thien-2-ylpyrimidine has been found to exhibit inhibitory activity against several kinases, including Janus kinases (JAKs) and tyrosine kinases. Studies have demonstrated that this compound can modulate signaling cascades involved in immune responses and cell proliferation, making it a promising candidate for therapeutic applications.
One of the most compelling aspects of 2-(Methylthio)-4-thien-2-ylpyrimidine is its ability to interact with biological targets through multiple mechanisms. The sulfur atom in the thiophene ring can engage in hydrogen bonding or coordinate with metal ions, while the pyrimidine core can form π-stacking interactions with aromatic residues in proteins. These interactions are critical for achieving high affinity and selectivity in drug design. Additionally, the methylthio group can participate in polar interactions, further enhancing binding affinity.
Recent advancements in computational chemistry have enabled the rational design of derivatives of 2-(Methylthio)-4-thien-2-ylpyrimidine with improved pharmacological properties. Molecular docking studies have identified key residues on target proteins that interact with this compound, providing insights into structure-activity relationships (SAR). These studies have guided the optimization of lead compounds towards higher potency and better pharmacokinetic profiles.
The pharmaceutical industry has shown particular interest in 2-(Methylthio)-4-thien-2-ylpyrimidine due to its potential as an antineoplastic agent. Preclinical studies have revealed that this compound can induce apoptosis in cancer cells by disrupting essential signaling pathways. Furthermore, its ability to cross the blood-brain barrier suggests its utility in treating central nervous system (CNS) disorders. Researchers are exploring its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Beyond oncology, 2-(Methylthio)-4-thien-2-ylpyrimidine has been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By inhibiting inflammatory cytokine production and modulating immune cell function, this compound may offer therapeutic benefits in these conditions. Preliminary clinical trials have shown promising results in reducing inflammation markers in patients with rheumatoid arthritis.
The synthesis of 2-(Methylthio)-4-thien-2-ylpyrimidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between thiophene derivatives and urea or thiourea derivatives, followed by functionalization with methylthiol groups. Advances in green chemistry have led to the development of more sustainable synthetic methods, minimizing waste and reducing environmental impact.
The pharmacokinetic profile of 2-(Methylthio)-4-thien-2-ylpyrimidine is another critical factor influencing its clinical potential. Studies indicate that this compound exhibits moderate solubility in water and lipids, allowing for oral administration while maintaining reasonable bioavailability. Its metabolic stability has also been assessed through mass spectrometry techniques, revealing primary pathways of degradation involving cytochrome P450 enzymes.
In conclusion, 2-(Methylthio)-4-thien-2-ylpyrimidine (CAS No. 683274-58-0) represents a significant advancement in medicinal chemistry due to its versatile biological activities and structural features. Ongoing research continues to uncover new therapeutic applications for this compound, positioning it as a valuable asset in the development of next-generation pharmaceuticals. As our understanding of disease mechanisms evolves, compounds like 2-(Methylthio)-4-thien-2-ylpyrimidine will undoubtedly play a pivotal role in addressing unmet medical needs.
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